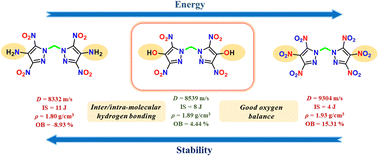Bis(dinitropyrazolyl)methanes spruced up with hydroxyl groups: high performance energetic salts with reduced sensitivity†
Chemical Communications Pub Date: 2023-10-23 DOI: 10.1039/D3CC04445A
Abstract
With an aim to improve the overall physical stability of high-performing 3,5-dinitro-functionalised bispyrazolymethanes, a hydroxyl functionality was introduced at the fourth position to obtain 1,1′-methylenebis(3,5-dinitro-1H-pyrazol-4-ol) and its energetic salts. Superior oxygen balance and energy in comparison to the amino substituent at the 4th position and enhanced sensitivity with respect to the nitro and azido substituents helped in unlocking the potential of less explored N-alkylated-4-hydroxy-3,5-dinitropyrazoles. Fine-tuning of properties via dicationic salt formation, which is not feasible in any other reported symmetrically connected pyrazole-based energetic materials, resulted in improved physical and thermal stabilities, as well as energetic performance. Hirshfeld surface analysis, electrostatic potential analysis, the study of aromaticity and weakest Mayer-bond order analysis helped further in studying the structure–property relationship of the synthesized compounds with respect to different reported methylene-bridged symmetrical compounds.


Recommended Literature
- [1] Correction: Spironaphthoxazine switchable dyes for biological imaging
- [2] In vivo delivery of bovine viral diahorrea virus, E2 protein using hollow mesoporous silica nanoparticles†
- [3] Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†
- [4] Ionic effects on synthetic polymers: from solutions to brushes and gels
- [5] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [6] The powerful law of the power law and other myths in network biology†
- [7] More than just a barrier: using physical models to couple membrane shape to cell function
- [8] Inside front cover
- [9] On the determination of the bromine absorption of fats gravimetrically
- [10] Polystyrene bound oxidovanadium(IV) and dioxidovanadium(V) complexes of histamine derived ligand for the oxidation of methyl phenyl sulfide, diphenyl sulfide and benzoin†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 185056-83-1
-
CAS no.: 10294-48-1
-
CAS no.: 156779-05-4









